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Compound of Interest

Compound Name:
[(2R,4S)-2-Methyloxan-4-

yl]methanol

CAS No.: 2243512-68-5

Cat. No.: B2759955 Get Quote

Executive Summary & Strategic Analysis
The 2-methyloxane (2-methyltetrahydropyran) motif is a privileged pharmacophore in polyether

antibiotics (e.g., monensin) and marine toxins, and increasingly in fragment-based drug

discovery. Functionalization at the C4 position is critical because it offers a vector orthogonal to

the C2-methyl anchor, allowing exploration of deep protein pockets without disrupting the ring's

chair conformation.

The Challenge: Direct C-H functionalization of the C4 position in unsubstituted 2-methyloxanes

is chemically non-trivial. Standard radical or oxidative methods overwhelmingly favor the C2

and C6 positions (α-oxy C-H bonds) due to hyperconjugative stabilization by the ring oxygen.

The Solution: To achieve high-fidelity C4 functionalization, we employ two field-proven

strategies:

De Novo Assembly (The Prins Protocol): Constructing the ring with the C4 functionality

already installed. This provides the highest stereochemical control (typically cis-2,6).

The C4-Oxo Hub Strategy: Utilizing 2-methyltetrahydropyran-4-one as a divergent

intermediate. This allows for late-stage introduction of amines, aryls, and alkyls at C4.

Decision Matrix: Selecting the Right Route
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Before beginning, select your protocol based on the target moiety at C4.
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Figure 1: Strategic decision tree for C4 functionalization.

Protocol 1: De Novo Assembly via Prins Cyclization
Best for: Creating 4-halo, 4-hydroxy, or 4-amino precursors with precise cis-2,6

stereochemistry.

Mechanism & Rationale
The Prins cyclization involves the condensation of a homoallylic alcohol with an aldehyde.[1]

The reaction proceeds through an oxocarbenium ion intermediate.[1][2][3] The key to

stereocontrol is the chair-like transition state, where the C2 substituent adopts an equatorial

position to minimize 1,3-diaxial interactions, directing the nucleophilic attack (usually Cl⁻ or

OH⁻) to the axial position at C4.

Experimental Workflow
Target:cis-2-methyl-4-chlorotetrahydropyran (Versatile Intermediate)

Reagents:

Substrate: 3-Buten-1-ol (1.0 equiv)
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Aldehyde: Acetaldehyde (or equivalent synthetic equivalent like acetal) (1.1 equiv)

Lewis Acid: Iron(III) Chloride (FeCl₃) or Indium(III) Chloride (InCl₃) (10 mol%)

Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Procedure:

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and

nitrogen inlet.

Solvation: Add 3-buten-1-ol (10 mmol) and acetaldehyde (11 mmol) to anhydrous DCM (50

mL). Cool to 0 °C.

Acid Activation: Add FeCl₃ (1 mmol) portion-wise. Note: The solution will darken. Monitor

temperature to maintain <5 °C.

Cyclization: Allow the reaction to warm to room temperature (23 °C) and stir for 4–6 hours.

Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1). Look for the disappearance of the

alcohol.

Quench: Quench carefully with sat. aq. NaHCO₃ (20 mL).

Workup: Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over

Na₂SO₄, and concentrate.

Purification: Flash column chromatography (Silica gel, 0-10% Et₂O in Pentane).

Stereochemical Outcome: The product is predominantly the all-cis isomer (2-Me, 4-Cl) if the

thermodynamic product is favored, though kinetic control often yields the 2,4-trans isomer

which can be equilibrated.

Validation: Check coupling constants in ¹H NMR. Axial protons at C4 typically show large

diaxial couplings (

Hz).
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Protocol 2: The C4-Oxo Hub (Divergent Synthesis)
Best for: Late-stage introduction of complex amines or aryl groups.

This route utilizes 2-methyltetrahydropyran-4-one as the starting scaffold. This ketone can be

accessed via hetero-Diels-Alder reaction (Danishefsky’s diene + acetaldehyde) or oxidation of

the 4-hydroxy product from Protocol 1.

Sub-Protocol A: Reductive Amination (C4-Amine
Installation)
Objective: Install a secondary or tertiary amine at C4.

Imine Formation: Dissolve 2-methyltetrahydropyran-4-one (1.0 equiv) and the desired amine

(1.1 equiv) in 1,2-dichloroethane (DCE).

Catalysis: Add acetic acid (1.0 equiv) to catalyze imine formation. Stir for 30 min.

Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 equiv). Stir at RT for 12 h.

Why STAB? It is milder than NaBH₄ and minimizes direct reduction of the ketone before

imine formation.

Stereoselectivity: This typically favors the thermodynamic product where the amine is

equatorial (trans to the C2-methyl group if the methyl is equatorial).

Sub-Protocol B: Sp2-Coupling via Enol Triflate
Objective: Install an aryl or heteroaryl group at C4.

Enolization: Treat the ketone with KHMDS (1.1 equiv) in THF at -78 °C.

Trapping: Add Comins' reagent (1.1 equiv) to generate the vinyl triflate.

Suzuki Coupling: React the vinyl triflate with an aryl boronic acid, Pd(PPh₃)₄ (5 mol%), and

Na₂CO₃.
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Hydrogenation (Optional): Hydrogenate the resulting alkene (H₂, Pd/C) to get the saturated

4-aryl-2-methyloxane.

Stereocontrol: Hydrogenation usually occurs from the less hindered face, often yielding

the cis-2,4 isomer.

Summary of Reaction Parameters

Parameter Protocol 1 (Prins)
Protocol 2
(Reductive
Amination)

Protocol 2 (Suzuki)

Key Reagent FeCl₃ / InCl₃ NaBH(OAc)₃
Pd(PPh₃)₄ / Boronic

Acid

Temperature 0 °C to RT RT
-78 °C (Step 1),

Reflux (Step 3)

Solvent DCM DCE THF / Dioxane

Major Isomer cis-2,4 (Cl/Me) trans-2,4 (Amine/Me)
cis-2,4 (Aryl/Me after

H₂)

Limitation
Requires homoallylic

alcohol

Requires ketone

precursor
Multi-step sequence

Mechanistic Visualization
The following diagram illustrates the stereochemical divergence in the reductive amination

pathway, a critical consideration for SAR studies.
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Figure 2: Stereochemical rationale for reductive amination outcomes on the 2-methyloxane

core.

Troubleshooting & Optimization
Problem: Low yield in Prins cyclization.

Solution: Ensure anhydrous conditions. Water quenches the oxocarbenium ion

prematurely. Switch to Indium(III) triflate for milder activation if the substrate is sensitive.

Problem: Poor diastereoselectivity (dr) in reductive amination.

Solution: Lower the temperature during the reduction step (0 °C or -20 °C) to enhance

kinetic differentiation between the faces. Use bulky reducing agents like L-Selectride if the

axial alcohol/amine is desired (via ketone reduction).
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Problem: C2-Epimerization.

Solution: The C2 stereocenter is generally stable, but strong acids in the Prins reaction

can cause ring opening/closing (oxonia-Cope rearrangement). Keep reaction times

optimized (stop immediately upon consumption of starting material).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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